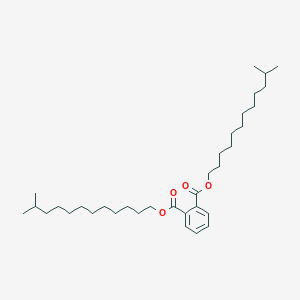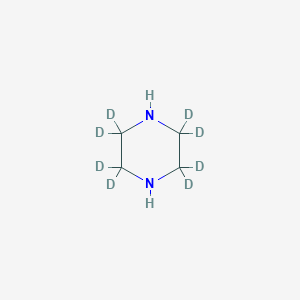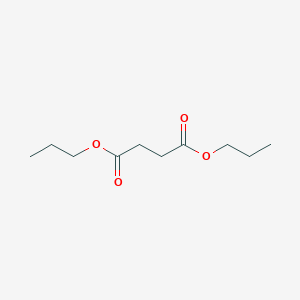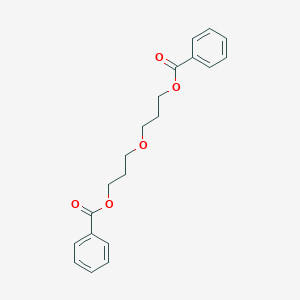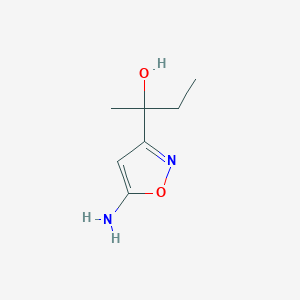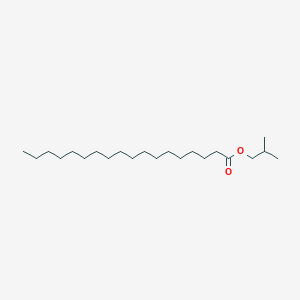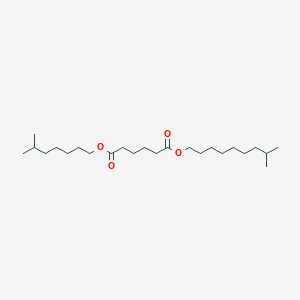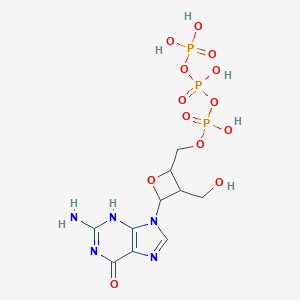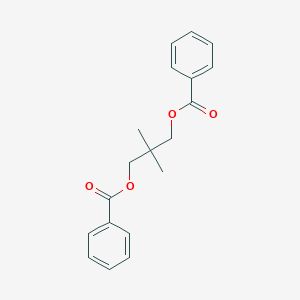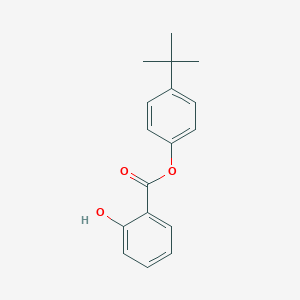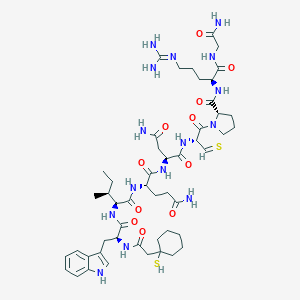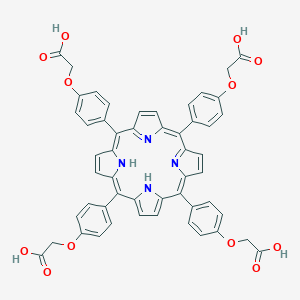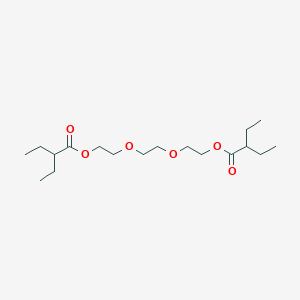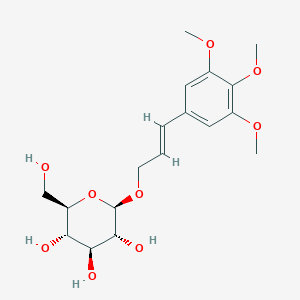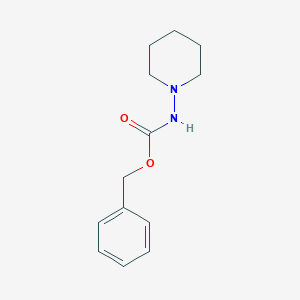
benzyl N-piperidin-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-piperidin-1-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as NPC or S 38093 and is a selective antagonist of the dopamine D3 receptor.
Mecanismo De Acción
Benzyl N-piperidin-1-ylcarbamate acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By selectively blocking the dopamine D3 receptor, NPC can modulate the activity of this system and potentially treat various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of benzyl N-piperidin-1-ylcarbamate are primarily mediated through the dopamine D3 receptor. By blocking this receptor, NPC can modulate the activity of the mesolimbic system and potentially treat various neurological disorders. Additionally, NPC has been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzyl N-piperidin-1-ylcarbamate in lab experiments include its high selectivity for the dopamine D3 receptor, its ability to modulate the activity of the mesolimbic system, and its potential applications in various fields of scientific research. The limitations of using NPC in lab experiments include its limited solubility in water, its potential toxicity, and its relatively high cost.
Direcciones Futuras
There are several future directions for the study of benzyl N-piperidin-1-ylcarbamate. One potential direction is the development of new drug candidates based on NPC for the treatment of various neurological disorders. Another potential direction is the investigation of the role of dopamine D3 receptors in various physiological processes such as learning and memory. Additionally, the development of new tools and techniques for the study of the mesolimbic system and its role in neurological disorders is another potential direction for future research.
Métodos De Síntesis
The synthesis of benzyl N-piperidin-1-ylcarbamate involves the reaction of benzyl isocyanate with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of NPC.
Aplicaciones Científicas De Investigación
Benzyl N-piperidin-1-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPC has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In pharmacology, NPC has been used as a tool compound to study the role of dopamine D3 receptors in various physiological processes such as reward, motivation, and addiction. In neuroscience, NPC has been used to investigate the role of dopamine D3 receptors in the regulation of synaptic plasticity and neuronal activity.
Propiedades
Número CAS |
126216-46-4 |
|---|---|
Nombre del producto |
benzyl N-piperidin-1-ylcarbamate |
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl N-piperidin-1-ylcarbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-9-5-2-6-10-15)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16) |
Clave InChI |
RARCRVJUYCOHBA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
Carbamic acid, 1-piperidinyl-, phenylmethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



